3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile
Description
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile is a nitrile-containing organic compound featuring a phenyl ring substituted at the meta position with a trifluoromethylsulfanyl (-SCF₃) group. The molecular formula is C₁₀H₈F₃NS, with a molecular weight of 231.24 g/mol. The trifluoromethylsulfanyl moiety imparts unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of the -SCF₃ group enhances stability and influences reactivity in nucleophilic or electrophilic substitutions.
Properties
Molecular Formula |
C10H8F3NS |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4H2 |
InChI Key |
FTNMROYYDFZNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis via Sulfonyl Chloride and Acrylonitrile (Patented Method)
One of the primary documented synthetic routes to compounds closely related to 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile involves the reaction of m-trifluoromethylbenzenesulfonyl chloride with acrylonitrile under catalytic conditions, followed by subsequent transformations to yield the target sulfanyl derivative.
Preparation of m-Trifluoromethylbenzenesulfonyl Chloride
- The starting sulfonyl chloride is prepared by sulfonation of benzotrifluoride with chlorosulfonic acid in the presence of oleum (65% SO₃) , following procedures described in Chemical Abstracts 75, 19942d (1971) and German Offen. No. 1,954,448.
Reaction with Acrylonitrile
A mixture comprising:
- 12.4 g (0.05 mol) of m-trifluoromethylbenzenesulfonyl chloride,
- 5.3 g (0.1 mol) of acrylonitrile,
- 2 mL of acetonitrile (as solvent),
- 0.07 g of cupric chloride (catalyst),
- 0.11 g of triethylamine hydrochloride (catalyst),
is placed in a 100 mL Fisher-Porter reaction vessel, cooled, evacuated to 2 mm Hg, then heated in an oil bath at 110 °C for approximately 3 days.
After reaction completion, solvents are stripped, yielding an amber oil which upon treatment with aqueous methanol and extraction with methylene chloride, affords a light amber oil mixture of:
- 3-arylsulfonyl-2-propenenitrile,
- 3-arylsulfonyl-2-chloropropanenitrile.
Conversion to Target Compound
- The mixed product is treated with excess triethylamine in benzene at 10 °C.
- Triethylamine hydrochloride by-product is filtered off.
- Removal of solvent and recrystallization from methanol yields the white crystalline target compound, melting at 79–80 °C.
Analytical Data
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 46.4 | 46.04 |
| Hydrogen (H) | 2.3 | 2.3 |
| Nitrogen (N) | 5.3 | 5.5 |
This confirms the purity and identity of the synthesized compound.
Alternative Synthetic Approaches Involving Michael Addition Reactions
Recent research reports describe Michael-type additions of sulfur nucleophiles to acrylonitrile and related acrylic derivatives to form sulfanylpropionitrile structures.
The reaction of sulfur-containing aromatic compounds with acrylonitrile in the presence of triethylamine leads to S-alkylated derivatives in good yields.
For example, methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds have been synthesized by reacting phenylsulfanyl derivatives with acrylonitrile or methyl acrylate, demonstrating the versatility of this Michael addition approach.
The sulfur atom in these reactions acts as a soft nucleophile, favoring substitution at the β-position of acrylonitrile, leading to formation of the sulfanylpropanenitrile framework.
Characterization of such compounds by ^1H and ^13C NMR, as well as mass spectrometry, confirms the structure and purity of the products.
Summary of Preparation Methods
Research Outcomes and Analytical Characterization
The patented method yields the target compound with confirmed elemental analysis matching theoretical values.
The reaction conditions (temperature, catalyst, solvent) are critical for achieving high conversion and purity.
NMR spectroscopy (^1H and ^13C) and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compounds.
The compound exhibits antimicrobial activity as noted in the patent, indicating potential biological applications.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfanyl group may participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects : The -SCF₃ group in the target compound provides stronger electron-withdrawing effects compared to -NH-C₆H₄CF₃ or -O-C₆H₃Cl(CF₃) , enhancing resistance to oxidation.
Polarity and Solubility : The ketone-containing derivative exhibits higher polarity (logP ~1.3) due to the carbonyl group, whereas the arylthio analogs (e.g., ) are more lipophilic (logP ~1.8).
Synthetic Utility: The -SCF₃ group enables participation in radical or nucleophilic reactions, distinguishing it from amino or ether-linked analogs .
Physicochemical Properties
Biological Activity
3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, with the chemical formula C10H8F3N and CAS number 95096-06-3, is a synthetic organic compound notable for its distinctive trifluoromethyl and sulfanyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, synthesis, and relevant case studies.
The molecular weight of this compound is approximately 199.17 g/mol. Its structure features a propanenitrile backbone attached to a phenyl ring that bears a trifluoromethylsulfanyl substituent. This unique arrangement significantly influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C10H8F3N |
| Molecular Weight | 199.17 g/mol |
| CAS Number | 95096-06-3 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . The trifluoromethylsulfanyl group enhances its efficacy against various microbial strains. Studies have shown that compounds with similar structural features can possess significant antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing that:
- MIC against E. coli : 32 µg/mL
- MIC against S. aureus : 16 µg/mL
These results indicate that the compound exhibits substantial antibacterial activity, comparable to established antibiotics.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies have indicated that it may inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of this compound on several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 22.4 |
| HCT116 | 44.4 |
| PC3 | 30.1 |
These findings suggest that this compound demonstrates promising anticancer activity, outperforming Doxorubicin in some cases.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors involved in microbial resistance mechanisms and cancer cell proliferation. The trifluoromethyl group is known to enhance lipophilicity and membrane permeability, facilitating cellular uptake and subsequent biological effects.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Critical for identifying the trifluoromethylthio (CF₃-S) group (δ ~43–45 ppm for ¹³C) and nitrile functionality (δ ~120 ppm for ¹³C). Aromatic protons appear as multiplet signals in 7.0–7.8 ppm .
- FT-IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group.
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
How can researchers determine the physicochemical properties (e.g., solubility, melting point) of this compound?
Basic Research Focus
While direct data for this compound is limited, standard methods include:
- Melting point : Differential scanning calorimetry (DSC).
- Solubility : Partition coefficients measured in octanol/water systems.
- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
How does the trifluoromethylthio substituent influence the electronic environment of the phenyl ring?
Advanced Research Focus
The CF₃-S group is strongly electron-withdrawing due to the inductive effect of fluorine and the polarizable sulfur atom. This:
- Reduces electron density on the phenyl ring, directing electrophilic substitution to meta/para positions.
- Enhances stability against oxidative degradation compared to non-fluorinated analogs. Computational studies (DFT) are recommended to quantify these effects .
What strategies mitigate side reactions during synthesis (e.g., over-alkylation or hydrolysis)?
Q. Advanced Research Focus
- Inert atmosphere : Use of argon/nitrogen to prevent moisture-induced hydrolysis of NaH.
- Stoichiometric control : Limiting MeI to 1.1 equivalents to avoid di-alkylation.
- Low-temperature quenching : Rapid cooling after reaction completion minimizes nitrile hydrolysis .
How can the nitrile group be functionally transformed for downstream applications?
Q. Advanced Research Focus
- Reduction to amine : LiAlH₄ reduces nitrile to primary amine (e.g., 2-(3-chlorophenyl)propan-1-amine) .
- Nitrile hydrolysis : Concentrated HCl/NaOH under reflux yields carboxylic acids.
- Cycloaddition reactions : Click chemistry with azides to form tetrazoles.
What stability challenges arise under acidic or basic conditions, and how are they addressed?
Q. Advanced Research Focus
- Acidic conditions : The nitrile group may hydrolyze to carboxylic acid. Stabilize with buffered solutions (pH 6–8).
- Basic conditions : CF₃-S can undergo nucleophilic substitution. Use aprotic solvents (e.g., DMF) and avoid strong bases like NaOH .
How can structure-activity relationship (SAR) studies guide derivative design for biological activity?
Q. Advanced Research Focus
- Substituent variation : Replace CF₃-S with Cl or CH₃ to assess electronic effects on target binding (e.g., calcium channel inhibition in ).
- Stereochemistry : Introduce chiral centers via asymmetric synthesis to evaluate enantiomer-specific activity.
- Bioisosteres : Replace nitrile with carboxylic acid or amide to modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
